molecular formula C9H15F2NO3 B1478152 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid CAS No. 2098047-35-7

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid

Cat. No.: B1478152
CAS No.: 2098047-35-7
M. Wt: 223.22 g/mol
InChI Key: KKAXQEDOQSAWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H15F2NO3 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Properties

  • 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid and related compounds have been investigated for their molecular properties using DFT and quantum chemical calculations, including thermodynamics parameters and electronic properties such as HOMO and LUMO energies (Bouklah et al., 2012).

Synthesis and Reactivity

  • The reactivity and cyclization patterns of compounds structurally similar to this compound have been explored, revealing complex reaction pathways and the formation of diverse heterocyclic compounds under various conditions (Goryaeva et al., 2013).
  • Studies on the interaction of related compounds with different reagents demonstrated the potential for synthesizing a variety of complex molecular structures (Hassaneen et al., 2003).

Pharmacological Applications

  • Research into proline and pyrrolidine-2-alkanoic acid derivatives, related to the chemical structure , indicated significant affinity to GABA transport proteins, suggesting potential applications in neuropharmacology (Fülep et al., 2006).

Chemical Synthesis and Analysis

Material Science and Engineering

  • The synthesis and characterization of energetic materials based on derivatives of this compound have been reported, providing insights into their potential applications in material science (Joo et al., 2012).

Properties

IUPAC Name

2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-2-15-5-7-3-9(10,11)6-12(7)4-8(13)14/h7H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAXQEDOQSAWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
Reactant of Route 2
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
Reactant of Route 3
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
Reactant of Route 5
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.